tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3S It is a piperidine derivative that features a tert-butyl ester group and an acetylthio methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and acetylthio methyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process generally involves multiple steps, including protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate include:
- tert-Butyl 3-(acetamidomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the acetylthio methyl group, in particular, differentiates it from other piperidine derivatives and contributes to its unique properties and applications .
Properties
Molecular Formula |
C13H23NO3S |
---|---|
Molecular Weight |
273.39 g/mol |
IUPAC Name |
tert-butyl 3-(acetylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3S/c1-10(15)18-9-11-6-5-7-14(8-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 |
InChI Key |
BITFMQSSLMFIJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1CCCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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